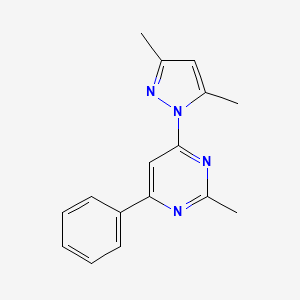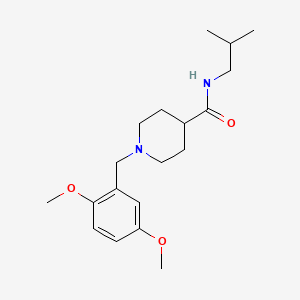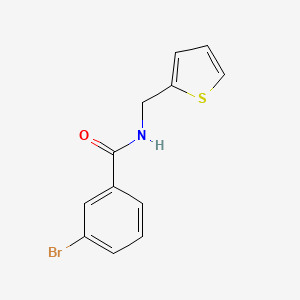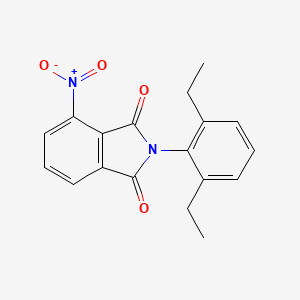
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrimidine derivative that has a pyrazole ring attached to it, making it a hybrid molecule with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1. Complexes with Copper(II) and Cobalt(II)
Copper(II) and cobalt(II) complexes with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine have been synthesized and studied. These complexes exhibit antiferromagnetic interactions and undergo structural transformations in solution (Bushuev et al., 2009).
2. Heterocyclic Synthesis
This chemical has been used as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These derivatives are characterized for their potential use in different applications (Fadda et al., 2012).
3. Corrosion Inhibition
A theoretical study using density functional theory (DFT) has been performed on bipyrazolic-type organic compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, to evaluate their potential as corrosion inhibitors (Wang et al., 2006).
4. Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridine derivatives, which can be synthesized from 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, have shown promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
5. Catalytic Activity in Ethylene Polymerization
Copper(II) complexes of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine have been shown to catalyze ethylene polymerization, indicating potential applications in industrial polymer synthesis (Bushuev et al., 2012).
6. Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, synthesized using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, have been evaluated for their anticancer properties and as anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-9-12(2)20(19-11)16-10-15(17-13(3)18-16)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDUQJNPFOLYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)
